molecular formula C11H14ClNO B11772147 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride

2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride

Cat. No.: B11772147
M. Wt: 211.69 g/mol
InChI Key: MEOHCGFQFDFPRM-UHFFFAOYSA-N
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Description

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl It is known for its unique structure, which includes a benzocycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride typically involves the condensation of cycloheptanone with an appropriate amine under controlled conditions. One efficient method involves the use of aromatic aldehydes and malononitrile in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) solvent . The reaction proceeds through a multicomponent reaction mechanism, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : A structurally similar compound with a different functional group.
  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A brominated derivative with distinct chemical properties.
  • 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one : A methoxy-substituted analog with unique reactivity.

Uniqueness

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride is unique due to its amino group, which imparts specific reactivity and biological activity. This distinguishes it from other similar compounds and makes it valuable for various research applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13;/h5-7H,1-4,12H2;1H

InChI Key

MEOHCGFQFDFPRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)N.Cl

Origin of Product

United States

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